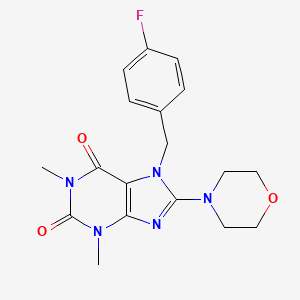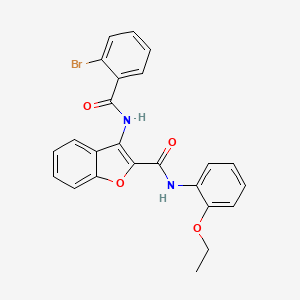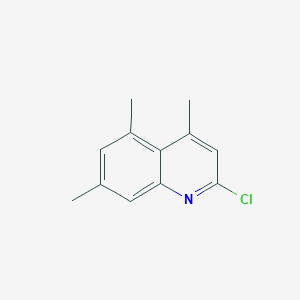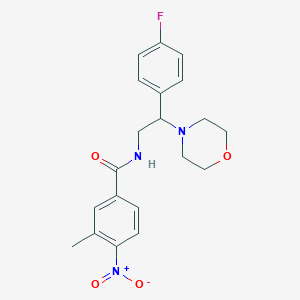![molecular formula C18H15N3 B2950885 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 388109-72-6](/img/structure/B2950885.png)
6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxalines often relies on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indolo-[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Molecular Structure Analysis
The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis
The method involved an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot .Physical And Chemical Properties Analysis
The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives can vary depending on the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Wissenschaftliche Forschungsanwendungen
IQ has been found to have various biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It has been extensively studied for its potential in medicinal chemistry, particularly in the development of new drugs for cancer treatment. IQ has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis.
Wirkmechanismus
Target of Action
The primary targets of 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline are DNA molecules . This compound is known to interact with DNA, causing changes in its structure and function .
Mode of Action
This compound exerts its effects predominantly through DNA intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt vital processes for DNA replication .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. Specifically, it can disrupt the normal functioning of the DNA replication process . This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s high solubility suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is due to the disruption of DNA replication caused by the compound’s intercalation into the DNA helix .
Vorteile Und Einschränkungen Für Laborexperimente
IQ has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its low water solubility and potential toxicity at high concentrations. Careful handling and disposal are necessary to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for the research of IQ. One potential direction is the development of IQ-based drugs for cancer treatment. Another direction is the study of IQ's potential as an antimicrobial or antiviral agent. Additionally, the development of new synthesis methods for IQ and its analogs could lead to the discovery of compounds with improved biological activities. Finally, further research is needed to fully understand the mechanism of action of IQ and its potential applications in medicinal chemistry.
Conclusion
6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline, or IQ, is a heterocyclic compound with various biological activities and potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. IQ's potential as a cancer treatment drug and its antimicrobial and antiviral properties make it a promising compound for future research.
Synthesemethoden
The synthesis of IQ involves the reaction of 2-aminobenzonitrile with allyl isothiocyanate followed by cyclization with methyl anthranilate. The reaction produces IQ as a yellow powder with a melting point of 273-275°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline are largely unexploredFor instance, they have been reported to show good binding affinity to DNA
Cellular Effects
Some indoloquinoxaline derivatives have been reported to exhibit cytotoxic effects against various human cancer cell lines
Molecular Mechanism
Some indoloquinoxaline derivatives are known to intercalate into the DNA helix, disrupting processes vital for DNA replication
Temporal Effects in Laboratory Settings
Some indoloquinoxaline derivatives have been reported to exhibit remarkable stability .
Eigenschaften
IUPAC Name |
7-methyl-6-prop-2-enylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-3-11-21-17-12(2)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h3-10H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYMQVVBYNSGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2950804.png)

![5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950808.png)
![(3Z)-7-chloro-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2950809.png)
![7-(2-Bromoethyl)spiro[2.4]heptane](/img/structure/B2950812.png)
![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2950815.png)




![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/no-structure.png)

![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950825.png)